molecular formula C12H12N4OS B5526784 2-(4H-1,2,4-triazol-3-ylthio)-1-indolinylethan-1-one

2-(4H-1,2,4-triazol-3-ylthio)-1-indolinylethan-1-one

Cat. No.: B5526784
M. Wt: 260.32 g/mol
InChI Key: PPUDGHYLORRMDI-UHFFFAOYSA-N
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Description

2-(4H-1,2,4-triazol-3-ylthio)-1-indolinylethan-1-one is a compound that features a 1,2,4-triazole ring, which is known for its significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4H-1,2,4-triazol-3-ylthio)-1-indolinylethan-1-one typically involves the reaction of 1,2,4-triazole-3-thiol with an appropriate indoline derivative. One common method includes the S-alkylation of 1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate . The reaction conditions often involve the use of formic acid (98%) for acetal deprotection .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4H-1,2,4-triazol-3-ylthio)-1-indolinylethan-1-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazole derivatives.

Scientific Research Applications

2-(4H-1,2,4-triazol-3-ylthio)-1-indolinylethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4H-1,2,4-triazol-3-ylthio)-1-indolinylethan-1-one involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds with biological receptors, enhancing its binding affinity and specificity . The compound may inhibit specific enzymes or pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4H-1,2,4-triazol-3-ylthio)-1-indolinylethan-1-one is unique due to the combination of the triazole and indoline moieties, which enhances its potential applications in various fields. The presence of the indoline ring provides additional sites for chemical modification, allowing for the development of novel derivatives with improved properties.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c17-11(7-18-12-13-8-14-15-12)16-6-5-9-3-1-2-4-10(9)16/h1-4,8H,5-7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUDGHYLORRMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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